
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a pyridoindole core structure, which is a fusion of pyridine and indole rings, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- typically involves the construction of the indole ring followed by the introduction of the butyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated indole derivatives.
科学的研究の応用
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Indole: A basic structure similar to 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl-, but without the pyridine ring.
Quinoline: Contains a fused benzene and pyridine ring, similar to the pyridoindole structure.
Carbazole: Another indole derivative with a fused benzene ring.
Uniqueness: 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- is unique due to its specific substitution pattern and the presence of both pyridine and indole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
79801-91-5 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
3-butyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C15H17N3/c1-2-3-6-10-9-12-11-7-4-5-8-13(11)17-15(12)18-14(10)16/h4-5,7-9H,2-3,6H2,1H3,(H3,16,17,18) |
InChIキー |
SHCQFMNADULDKN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(NC3=CC=CC=C32)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
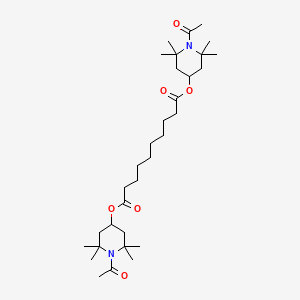

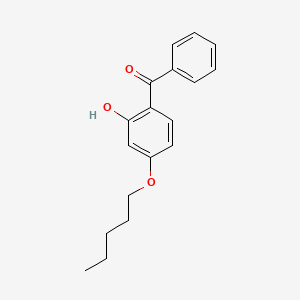

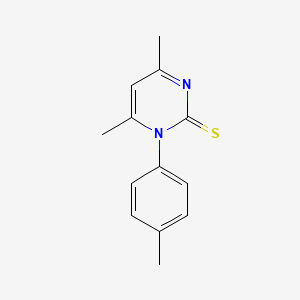
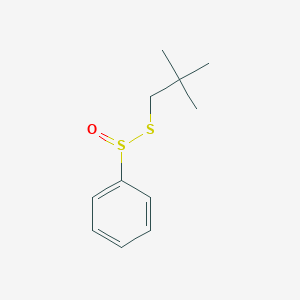

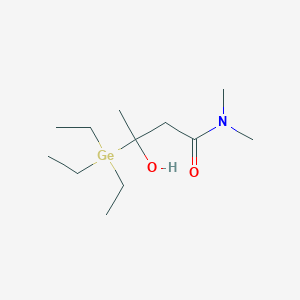
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
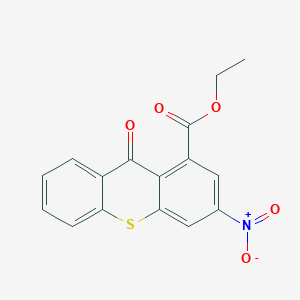

![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
